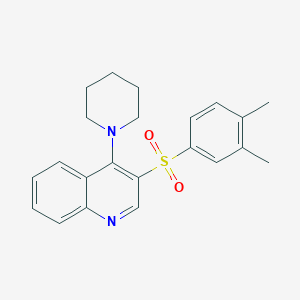

3-(3,4-DIMETHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE

Description

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-4-piperidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-16-10-11-18(14-17(16)2)27(25,26)21-15-23-20-9-5-4-8-19(20)22(21)24-12-6-3-7-13-24/h4-5,8-11,14-15H,3,6-7,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHASGUQVFIEZLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCCC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline core.

Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the quinoline-piperidine intermediate in the presence of a base.

Final Coupling with Dimethylphenyl Moiety: The final step involves coupling the dimethylphenyl moiety to the sulfonyl group, typically through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halides for nucleophilic substitution and Lewis acids for electrophilic substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structural Characteristics

The compound contains a quinoline core, which is a bicyclic structure known for its biological activity. The presence of a piperidine ring enhances its pharmacological properties, while the sulfonyl group contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Numerous studies have indicated that quinoline derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to:

- Induce Apoptosis : Research suggests that it can trigger programmed cell death in cancer cells through intrinsic pathways, affecting mitochondrial function and activating caspases .

- Inhibit Tumor Growth : It has been shown to inhibit proliferation in various cancer cell lines by modulating key signaling pathways, including PI3K/Akt and MAPK pathways.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains and fungi, making this compound a candidate for further exploration in antimicrobial therapies .

Central Nervous System Activity

The piperidine component of the compound is associated with various neurological effects. Research indicates that it may:

- Modulate Neurotransmitter Release : The compound could influence neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety or depression .

- Exhibit Neuroprotective Effects : Some studies suggest that related compounds may protect neuronal cells from oxidative stress and apoptosis .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of quinoline derivatives similar to this compound. The results indicated that these compounds effectively inhibited the growth of breast and prostate cancer cell lines through apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Activity

Research reported in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial effects of sulfonyl-substituted quinolines against resistant bacterial strains. This study emphasized the need for further development of these compounds as potential antibiotics.

Case Study 3: Neuropharmacology

A recent study explored the neuropharmacological effects of piperidine-containing compounds, revealing their potential in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The quinoline core can interact with nucleic acids, potentially affecting DNA replication and transcription.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Sulfonyl-Containing Quinolines

A key structural analog is 3-(4-chlorobenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline (). Both compounds share a sulfonyl group at the quinoline 3-position, but the substituents differ:

- Target compound : 3,4-dimethylbenzenesulfonyl (electron-donating methyl groups).

- analog : 4-chlorobenzenesulfonyl (electron-withdrawing chlorine).

Additionally, the piperazine ring in the analog introduces a second nitrogen atom, enhancing hydrogen-bonding capacity compared to the piperidine ring in the target compound .

Piperidine/Piperazine Derivatives

3-(3-(4-[(5-Methylisoxazol-3-yl)methyl]piperazin-1-yl)propyl)quinoline () features a piperazine ring substituted with a methylisoxazole group. Piperazine derivatives generally exhibit higher conformational flexibility and polarity than piperidine analogs due to the additional nitrogen atom. This structural difference may lead to divergent receptor-binding profiles. For example, piperazine-containing compounds often show enhanced affinity for serotonin or dopamine receptors, whereas piperidine analogs may target ion channels or kinases .

Comparative Data Table

Biological Activity

3-(3,4-Dimethylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H26N2O3S

- Molecular Weight : 426.53 g/mol

- CAS Number : 892777-84-3

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The sulfonyl group enhances its reactivity and ability to form complexes with proteins and enzymes. The quinoline moiety is known for its role in influencing neurotransmitter systems, particularly in the central nervous system (CNS).

Antidepressant and Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects by modulating neurotransmitter levels, particularly serotonin and dopamine. For instance, studies on related compounds have shown significant increases in striatal levels of these neurotransmitters, suggesting a potential for treating mood disorders .

Inhibition of Cholinesterase

The compound may also possess cholinesterase inhibitory activity. This is significant for the treatment of neurodegenerative diseases like Alzheimer's disease, where cholinesterase inhibitors are commonly used to enhance cholinergic neurotransmission .

Study 1: Neuroprotective Effects in Animal Models

A study involving a related compound demonstrated that chronic administration led to a significant reduction in neurotoxicity induced by neurotoxic agents in mouse models. The compound was shown to prevent neuronal death and preserve motor function, indicating its potential as a neuroprotective agent .

Study 2: Behavioral Assessments

In behavioral tests, compounds structurally similar to this compound exhibited improved performance in forced swim tests, a common model for assessing antidepressant activity. These results suggest that the compound may exert mood-stabilizing effects through its action on serotonergic pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C23H26N2O3S | Antidepressant, Cholinesterase Inhibitor |

| Ladostigil | C13H15N3O2S | MAO-A/B Inhibitor, Neuroprotective |

| Rivastigmine | C14H18N2O2S | Cholinesterase Inhibitor |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 3-(3,4-dimethylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline, and how can reaction conditions be optimized?

- Answer: The compound is synthesized via multi-step reactions, often starting with functionalization of the quinoline core. Key steps include sulfonylation at the 3-position using 3,4-dimethylbenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) and nucleophilic substitution at the 4-position with piperidine. Yield optimization (typically 60–75%) requires precise control of temperature, stoichiometry (1.2–1.5 equivalents of sulfonyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for confirming purity?

- Answer: Structural confirmation relies on ¹H/¹³C NMR for functional group analysis (e.g., sulfonyl protons at δ 7.5–8.0 ppm, piperidine protons at δ 2.5–3.0 ppm) and High-Resolution Mass Spectrometry (HRMS) to verify molecular ion peaks. Purity (>95%) is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and TLC monitoring during synthesis .

Q. What are the key physicochemical properties influencing its solubility and stability in biological assays?

- Answer: The compound exhibits moderate solubility in DMSO (≥10 mM) but limited aqueous solubility (<0.1 mg/mL at pH 7.4). Stability studies (via LC-MS) show degradation under acidic conditions (pH < 3) due to sulfonyl group hydrolysis. Storage recommendations: −20°C in inert atmosphere .

Advanced Research Questions

Q. How does the sulfonyl-piperidinyl-quinoline scaffold interact with biological targets, and what computational tools predict binding modes?

- Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) suggests the sulfonyl group forms hydrogen bonds with catalytic residues of kinases (e.g., ATP-binding pockets), while the piperidine moiety enhances lipophilicity for membrane penetration. MD simulations (AMBER) predict stable binding with RMSD < 2 Å over 100 ns .

Q. What strategies resolve contradictions in reported IC₅₀ values across enzymatic assays (e.g., kinase inhibition vs. cytotoxicity)?

- Answer: Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or off-target effects. Validate via:

- Counter-screening: Test against unrelated enzymes (e.g., phosphatases) to rule out nonspecific inhibition.

- Cellular assays: Compare IC₅₀ in cell lines (e.g., MTT assay) vs. isolated enzymes to assess membrane permeability .

Q. How do structural modifications (e.g., substituent variations on the benzene ring) impact bioactivity?

- Answer: SAR studies indicate:

- 3,4-Dimethyl substitution on the benzenesulfonyl group enhances selectivity for tyrosine kinases (e.g., EGFR) by improving hydrophobic interactions.

- Piperidine N-alkylation reduces hERG channel binding (cardiotoxicity risk) while maintaining potency.

- Table: Comparative IC₅₀ values for analogs:

| Substituent | EGFR IC₅₀ (nM) | hERG Inhibition (%) |

|---|---|---|

| 3,4-Dimethyl | 12 ± 1.5 | 15 ± 3 |

| 4-Chloro | 28 ± 2.1 | 45 ± 5 |

| Unsubstituted | 85 ± 4.3 | 10 ± 2 |

.

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Answer: Use Sprague-Dawley rats for PK studies (IV/oral dosing) to determine AUC, Cₘₐₓ, and t₁/₂. Toxicity profiling includes:

- Acute toxicity: Single-dose LD₅₀ determination.

- Subchronic studies: 28-day repeat dosing with histopathology (liver/kidney).

- hERG assay: Patch-clamp electrophysiology to assess cardiac risk .

Methodological Notes

- Synthesis Optimization: Use microwave-assisted synthesis to reduce reaction times (e.g., sulfonylation completes in 30 min at 80°C vs. 12 hours conventionally) .

- Data Reproducibility: Standardize assay protocols (e.g., ATP concentration at 1 mM in kinase assays) and use reference inhibitors (e.g., Erlotinib for EGFR) as controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.